

Comparative Analysis of SAR103168 Cross-Reactivity with Other Kinase Inhibitors

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Compound of Interest

Compound Name: SAR103168

Cat. No.: B1191841

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the Kinase Inhibitor **SAR103168**

This guide provides a comprehensive analysis of the kinase inhibitor **SAR103168**, focusing on its cross-reactivity profile in comparison to other established kinase inhibitors. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of this compound in their studies.

Kinase Inhibition Profile of SAR103168 and Comparators

SAR103168 is a multi-kinase inhibitor with potent activity against the Src family of kinases.^[1] ^[2] It also demonstrates inhibitory activity against other key kinases implicated in cancer biology, including Abl, vascular endothelial growth factor receptors (VEGFRs), Tie2, platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptors (FGFRs), and epidermal growth factor receptor (EGFR).^[1]^[2]

The following table summarizes the available inhibitory activity (IC50) data for **SAR103168** and compares it with other well-characterized kinase inhibitors: Dasatinib, Bosutinib, and Ponatinib. This allows for a direct assessment of their relative potencies and selectivity profiles.

Kinase Target	SAR103168 IC50 (nM)	Dasatinib IC50 (nM)	Bosutinib IC50 (nM)	Ponatinib IC50 (nM)
Src	0.65[1][2]	<1	1.2	5.4
Abl	Data not available	<1	1	0.37
VEGFR2	Data not available	29	4	1.5
PDGFR α	Data not available	28	39	1.1
FGFR1	Data not available	87	>10000	2.2
EGFR	Data not available	19	14	12.5
c-Kit	Data not available	<1	94	1.5
EphA2	Data not available	1	3.1	4.3
Lyn	Data not available	<1	1.1	1.5
Fyn	Data not available	<1	1.1	0.6

Note: IC50 values can vary depending on the specific assay conditions. Data presented here is compiled from various sources for comparative purposes. The lack of specific IC50 values for **SAR103168** against a broader kinase panel limits a more comprehensive direct comparison.

Experimental Protocols: Biochemical Kinase Assay

To determine the half-maximal inhibitory concentration (IC50) of a kinase inhibitor, a robust and reproducible biochemical assay is essential. The following protocol outlines a typical ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.

Objective: To quantify the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor to determine the IC₅₀ value.

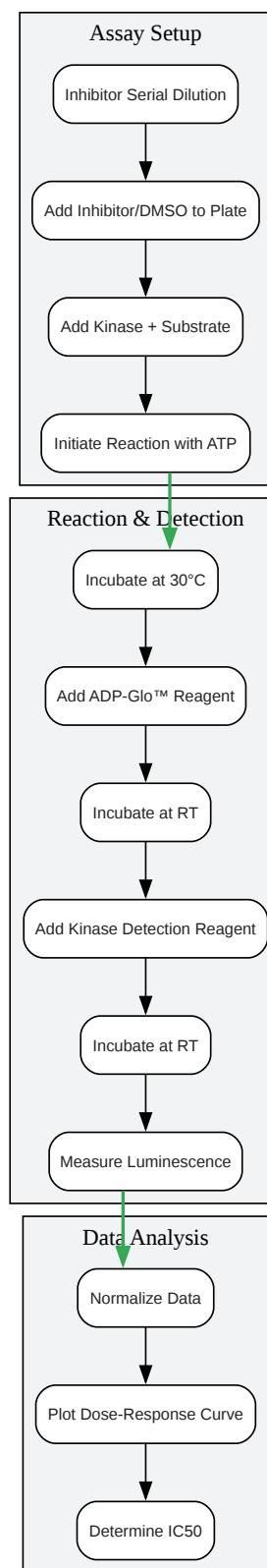
Materials:

- Kinase of interest (e.g., recombinant human Src kinase)
- Kinase-specific substrate (e.g., a synthetic peptide)
- **SAR103168** or other kinase inhibitors
- ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ATP
- DMSO (for inhibitor dilution)
- White, opaque 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Inhibitor Preparation: Prepare a serial dilution of the kinase inhibitor (e.g., **SAR103168**) in DMSO. A typical starting concentration might be 10 mM, with 10-fold serial dilutions.
- Reaction Setup:
 - Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells of a 384-well plate.
 - Add 5 µL of a solution containing the kinase and its specific substrate in kinase buffer to each well.

- Initiate the kinase reaction by adding 2.5 μ L of ATP solution in kinase buffer to each well. The final ATP concentration should be at or near the K_m for the specific kinase.
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
- ADP Detection:
 - Add 5 μ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
 - Incubate the plate at room temperature for 40 minutes.
 - Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal.
 - Incubate the plate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (wells with no kinase) from all other readings.
 - Normalize the data by setting the vehicle control (DMSO) as 100% activity and a control with a known potent inhibitor as 0% activity.
 - Plot the normalized activity against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.



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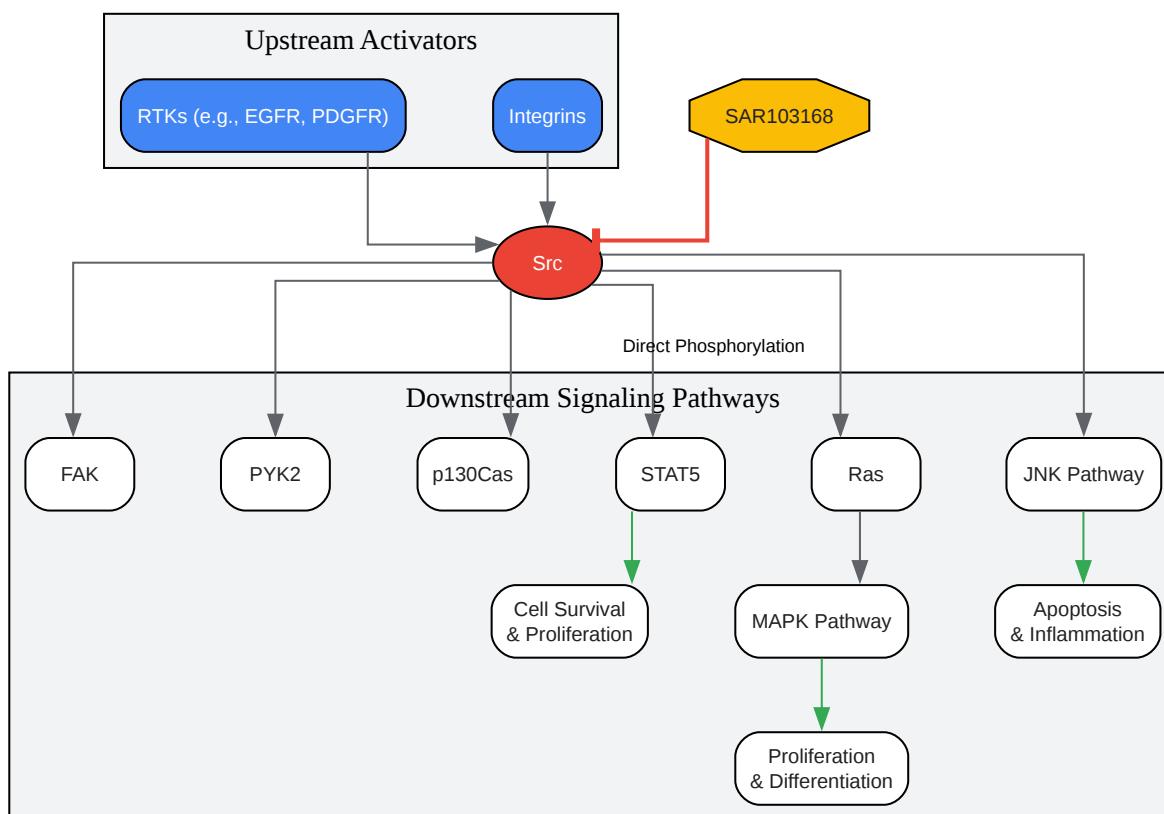
Caption: Workflow for determining kinase inhibitor IC₅₀ using the ADP-Glo™ assay.

Signaling Pathways Modulated by SAR103168

SAR103168's primary target, Src, is a non-receptor tyrosine kinase that plays a pivotal role in multiple signaling pathways controlling cell growth, proliferation, survival, and migration. By inhibiting Src, **SAR103168** can modulate these downstream pathways.

Upstream activators of Src include various receptor tyrosine kinases (RTKs) such as EGFR and PDGFR, as well as integrins. Upon activation, Src phosphorylates a multitude of downstream substrates, leading to the activation of several key signaling cascades.

SAR103168 has been shown to inhibit the phosphorylation of key downstream effectors including STAT5, and components of the MAPK and JNK pathways.^[2]



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Caption: Simplified signaling pathway of Src and the inhibitory action of **SAR103168**.

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References

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- 2. SAR103168: a tyrosine kinase inhibitor with therapeutic potential in myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
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